4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
CAS No.:
Cat. No.: VC11420947
Molecular Formula: C8H2F3N5O2S
Molecular Weight: 289.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2F3N5O2S |
|---|---|
| Molecular Weight | 289.20 g/mol |
| IUPAC Name | 4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-g][2,1,3]benzothiadiazole |
| Standard InChI | InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H |
| Standard InChI Key | WAZITVCFWHPKBK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core integrates a benzothiadiazole scaffold fused with an imidazole ring, substituted at positions 4 (nitro group) and 7 (trifluoromethyl group). The imidazo[4,5-e] annulation creates a rigid, planar structure that enhances π-conjugation, while the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups modulate electronic properties .
Structural Data
Key molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂F₃N₅O₂S |
| Molecular Weight | 289.19 g/mol |
| SMILES | c1c(c2c(c3c1nc(C(F)(F)F)[nH]3)nsn2)N+=O |
| logP (Octanol-Water Partition) | 2.2291 |
| logD (Distribution Coefficient) | 0.6363 |
| Polar Surface Area | 75.104 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 7 |
The high polar surface area and moderate logP suggest limited aqueous solubility (-logSw = 2.5751), favoring organic solvents .
Synthesis and Functionalization Strategies
Regioselective C–H Borylation
Recent advances in BTD functionalization, such as Ir-catalyzed C–H borylation, enable access to substituted derivatives . For 4-nitro-7-trifluoromethyl-BTD, a plausible route involves:
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BTD Core Synthesis: Condensation of o-phenylenediamine derivatives with sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂) to form the benzothiadiazole ring .
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Nitro Group Introduction: Electrophilic nitration at position 4, directed by the electron-deficient nature of the BTD core.
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Trifluoromethylation: Cross-coupling (e.g., Ullmann or Suzuki-Miyaura) using CF₃-containing reagents at position 7 .
Imidazole Annulation
The imidazo[4,5-e] fusion likely proceeds via cyclocondensation of a diamine intermediate with a carbonyl source, as reported for analogous systems . Cadogan reductive cyclization or Pd-catalyzed C–H arylation may also facilitate ring closure .
Physicochemical and Electronic Properties
Electronic Characteristics
The nitro and trifluoromethyl groups synergistically withdraw electron density, lowering the LUMO energy. This enhances n-type semiconductor behavior, making the compound a candidate for:
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Organic Photovoltaics (OPVs): As an electron-accepting material .
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Electroluminescent Devices: Emissive layers in OLEDs, leveraging BTD’s fluorescence .
Applications in Materials Science and Biology
Fluorescent Probes
BTD derivatives exhibit strong fluorescence with large Stokes shifts . The nitro and CF₃ groups in this compound may redshift emission into the near-infrared (NIR), enabling deep-tissue imaging. Recent studies highlight BTD-based probes for lipid droplet tracking in live cells .
Organic Electronics
The planar structure and electron deficiency align with requirements for electron-transport materials. Fused BTD-imidazole systems, such as thiadiazolocarbazoles, demonstrate high electron mobility in field-effect transistors (FETs) .
Recent Advances and Future Directions
Heteroaryne Chemistry
The 2024 J. Org. Chem. study reports BTD-based heteroarynes, accessed via iodonium salt precursors . Similar strategies could generate reactive intermediates from 4-nitro-7-CF₃-BTD, enabling π-extension for novel polymers or metal-organic frameworks (MOFs).
Catalytic Functionalization
Pd-catalyzed C–H arylation and Ir-mediated borylation offer routes to further diversify the compound . For example, introducing donor groups at position 5 could balance electron transport properties for OPVs.
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